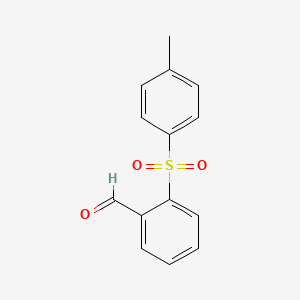
2-Tosylbenzaldehyde
Overview
Description
Its molecular formula is C14H12O3S, and it has a molecular weight of 260.31. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
2-Tosylbenzaldehyde, a derivative of benzaldehyde, primarily targets cellular antioxidation systems . It disrupts these systems, leading to effective inhibition of fungal growth . The compound’s antifungal activity is linked to its ability to destabilize cellular redox homeostasis .
Mode of Action
The compound interacts with its targets by disrupting the balance of redox reactions within the cell . This disruption can lead to a variety of changes, including DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
These mechanisms include DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Pharmacokinetics
A receptor is a cellular component that the drugs bind to and produce cellular action . The two-compartment pharmacokinetic model, which describes the evolution of drug levels in the organism by depicting the body as two pharmacokinetic compartments (the central and the peripheral compartments), could potentially apply to this compound .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to effective antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tosylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-toluenesulfonyl chloride with benzaldehyde in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tosylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-tosylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-tosylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Tosylbenzoic acid.
Reduction: 2-Tosylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-substituted benzaldehydes.
Scientific Research Applications
2-Tosylbenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzaldehyde: Lacks the tosyl group, making it less reactive in certain substitution reactions.
4-Tosylbenzaldehyde: Similar structure but with the tosyl group in a different position, affecting its reactivity and applications.
2-Tosylacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Uniqueness: 2-Tosylbenzaldehyde is unique due to the presence of both the aldehyde and tosyl groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXVDXFBGUMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
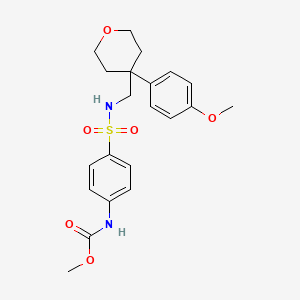
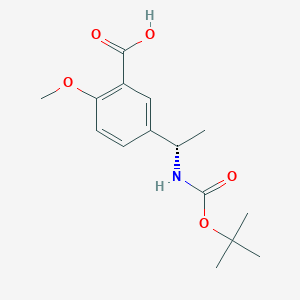
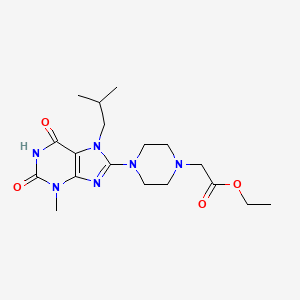
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)
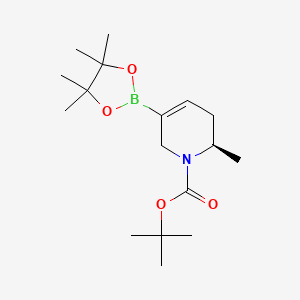
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

